molecular formula C21H29ClN2O2 B13749403 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride CAS No. 41734-92-3

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride

Cat. No.: B13749403
CAS No.: 41734-92-3
M. Wt: 376.9 g/mol
InChI Key: GSNGAXMSLLLOLM-UHFFFAOYSA-N
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Description

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core substituted with diethylaminoethyl and dimethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through an alkylation reaction using diethylaminoethyl chloride hydrochloride as the alkylating agent.

    Methoxylation: The dimethoxy groups are introduced via methylation reactions using appropriate methylating agents.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the diethylaminoethyl group are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to cell signaling, enzyme inhibition, and receptor binding due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, including as an antitumor or antimicrobial agent, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the carbazole core can interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can be compared with other similar compounds, such as:

    2-(Diethylamino)ethyl chloride hydrochloride: This compound is used as an alkylating agent and has similar functional groups but lacks the carbazole core.

    2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate hydrochloride: This compound has a similar diethylaminoethyl group but a different core structure, leading to different chemical and biological properties.

    Procainamide: A medication with a diethylaminoethyl group, used for treating cardiac arrhythmias, but with a different core structure and pharmacological profile.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

CAS No.

41734-92-3

Molecular Formula

C21H29ClN2O2

Molecular Weight

376.9 g/mol

IUPAC Name

2-(2,7-dimethoxy-1-methylcarbazol-9-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-6-22(7-2)12-13-23-19-14-16(24-4)8-9-17(19)18-10-11-20(25-5)15(3)21(18)23;/h8-11,14H,6-7,12-13H2,1-5H3;1H

InChI Key

GSNGAXMSLLLOLM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C.[Cl-]

Origin of Product

United States

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